![molecular formula C16H22N4O4S2 B2471446 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-tosyl-1,4-diazepane CAS No. 2034489-29-5](/img/structure/B2471446.png)
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-tosyl-1,4-diazepane
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Overview
Description
The compound “1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-tosyl-1,4-diazepane” is a complex organic molecule that contains several functional groups . It has a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. Attached to this ring is a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) and a sulfonyl group attached to a 1-methyl-1H-pyrazol-4-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure . The exact structure would depend on the specific locations of these groups on the 1,4-diazepane ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the tosyl group is a good leaving group, so it might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure . For example, the presence of polar sulfonyl groups might increase its solubility in polar solvents.Scientific Research Applications
Cycloaddition Reactions
- 1,3-Dipolar Cycloaddition : The addition of diazomethane and diazoethane to enantiopure sulfinyl compounds has been studied, showing good yields and selectivity. These reactions lead to optically pure cyclopropanes and 3-oxabicyclo[4.1.0]heptan-2-ones upon denitrogenation of sulfonyl pyrazolines, indicating the potential for synthesizing complex, optically active molecules (Cruz Cruz et al., 2009).
Synthesis of Heterocycles
- Regioselective Synthesis of Pyrano[3,2-c]coumarins : The use of Brønsted acidic ionic liquids for the synthesis of biologically important pyranocoumarins demonstrates a green synthetic protocol. This method shows high regioselectivity and represents a significant advancement in the eco-friendly synthesis of heterocycles (Mahato et al., 2017).
Multicomponent Reactions
- Synthesis of 1-Sulfonyl 1,4-Diazepan-5-ones : A short, two-step approach to synthesizing diazepane or diazocane systems involves a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method provides a convergent synthesis route for these compounds, highlighting the versatility and efficiency of multicomponent reactions in constructing complex nitrogen-containing cycles (Banfi et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S2/c1-14-4-6-15(7-5-14)25(21,22)19-8-3-9-20(11-10-19)26(23,24)16-12-17-18(2)13-16/h4-7,12-13H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUHOEPWEOLSOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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